molecular formula C22H25N5O2 B6980739 1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea

1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea

Cat. No.: B6980739
M. Wt: 391.5 g/mol
InChI Key: SVDJQCPHGYIREA-UHFFFAOYSA-N
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Description

1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidinone core, a cyanophenyl group, and a dimethylpyridinyl moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

1-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-15-11-16(2)19(25-13-15)7-9-24-22(29)26-20-8-10-27(21(20)28)14-18-5-3-17(12-23)4-6-18/h3-6,11,13,20H,7-10,14H2,1-2H3,(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDJQCPHGYIREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCNC(=O)NC2CCN(C2=O)CC3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s properties make it a candidate for developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea: shares similarities with other pyrrolidinone derivatives and cyanophenyl compounds.

    Other Pyrrolidinone Derivatives: Compounds like 1-[1-(4-chlorophenyl)methyl]-2-oxopyrrolidin-3-yl derivatives.

    Cyanophenyl Compounds: Compounds such as 4-cyanophenylboronic acid and its derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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